![molecular formula C15H17NO B14397643 3-[2-(3-Methylphenoxy)ethyl]aniline CAS No. 89807-74-9](/img/structure/B14397643.png)
3-[2-(3-Methylphenoxy)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-Methylphenoxy)ethyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a phenoxy group attached to an ethyl chain, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Methylphenoxy)ethyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction between 3-methylphenol and 2-chloroethylamine, followed by the reduction of the resulting intermediate. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methylphenol is coupled with a halogenated aniline derivative in the presence of a palladium catalyst. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
3-[2-(3-Methylphenoxy)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
科学的研究の応用
3-[2-(3-Methylphenoxy)ethyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[2-(3-Methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-[2-(3-Methoxyphenoxy)ethyl]aniline: Similar structure with a methoxy group instead of a methyl group.
3-[2-(4-Methylphenoxy)ethyl]aniline: Similar structure with the methyl group in the para position.
3-[2-(3-Ethylphenoxy)ethyl]aniline: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
3-[2-(3-Methylphenoxy)ethyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the methyl group in the meta position can affect the compound’s electronic and steric characteristics, making it distinct from its analogs .
特性
CAS番号 |
89807-74-9 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC名 |
3-[2-(3-methylphenoxy)ethyl]aniline |
InChI |
InChI=1S/C15H17NO/c1-12-4-2-7-15(10-12)17-9-8-13-5-3-6-14(16)11-13/h2-7,10-11H,8-9,16H2,1H3 |
InChIキー |
HNZWSMGBOZNNKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCCC2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


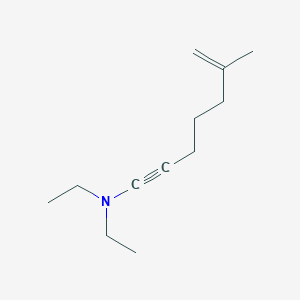
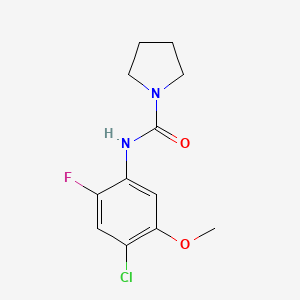
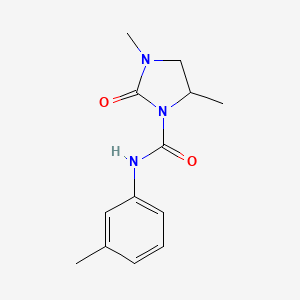
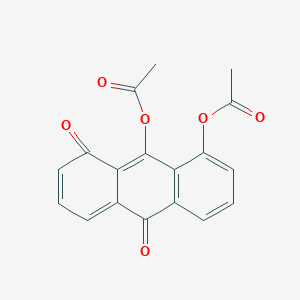
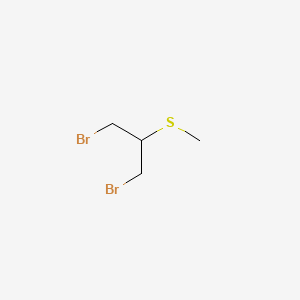
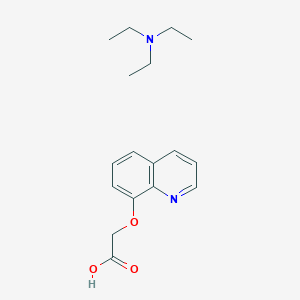
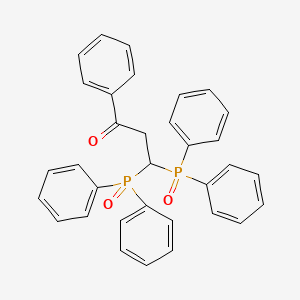
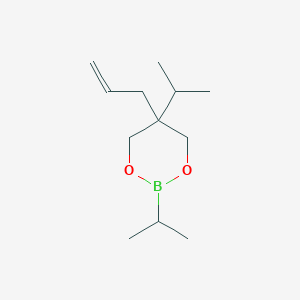
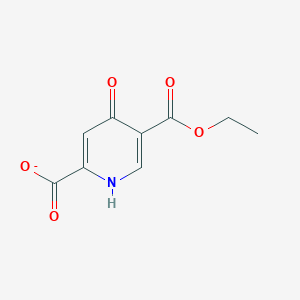
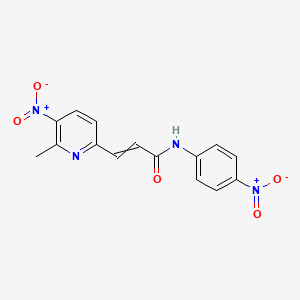
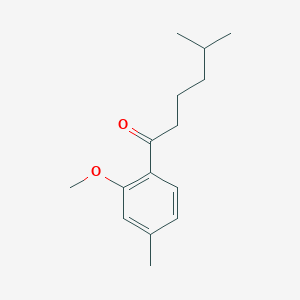
![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)

amino}prop-2-enal](/img/structure/B14397646.png)
